Fmoc-Orn(Pyrazic)-OH

説明

BenchChem offers high-quality Fmoc-Orn(Pyrazic)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Orn(Pyrazic)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

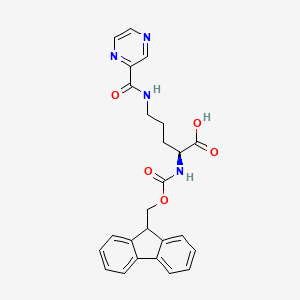

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O5/c30-23(22-14-26-12-13-27-22)28-11-5-10-21(24(31)32)29-25(33)34-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,12-14,20-21H,5,10-11,15H2,(H,28,30)(H,29,33)(H,31,32)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGWLRHVNNSPOY-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)C4=NC=CN=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)C4=NC=CN=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601146320 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(2-pyrazinylcarbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201046-61-9 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(2-pyrazinylcarbonyl)-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201046-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(2-pyrazinylcarbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Orn(Pyrazic)-OH: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Orn(Pyrazic)-OH is a synthetically modified amino acid that serves as a critical building block in solid-phase peptide synthesis (SPPS).[1] Its unique structure, incorporating a pyrazine moiety, makes it a valuable component in the development of novel peptide-based therapeutics, particularly in the realm of hormone modulation.[1] This guide provides a comprehensive overview of the chemical structure, synthesis, and key applications of Fmoc-Orn(Pyrazic)-OH, offering insights for researchers in peptide chemistry and drug discovery.

Unraveling the Chemical Structure

Fmoc-Orn(Pyrazic)-OH, systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid, is a derivative of the non-proteinogenic amino acid L-ornithine.[1] Its structure is characterized by three key components:

-

L-Ornithine Backbone: The foundational amino acid, providing the core structure with its characteristic alpha-carbon, carboxyl group, and a side chain terminating in a delta-amino group.

-

Fmoc (9-fluorenylmethyloxycarbonyl) Protecting Group: Attached to the alpha-amino group (Nα) of the ornithine backbone. The Fmoc group is a base-labile protecting group, meaning it is stable under acidic conditions but can be selectively removed with a weak base, such as piperidine.[1] This orthogonality is fundamental to the Fmoc/tBu strategy in SPPS, allowing for the stepwise elongation of a peptide chain without affecting acid-labile side-chain protecting groups.[1][2][3]

-

Pyrazic Acid (Pyrazine-2-carboxylic acid) Moiety: Acylated to the delta-amino group (Nδ) of the ornithine side chain. The presence of this aromatic heterocycle distinguishes Fmoc-Orn(Pyrazic)-OH and imparts unique chemical properties that can influence the conformation and biological activity of the resulting peptide.[1]

The interplay of these components makes Fmoc-Orn(Pyrazic)-OH a specialized reagent for introducing a pyrazinylcarbonyl-modified ornithine residue into a growing peptide chain.

Chemical and Physical Properties

A summary of the key identifiers and properties of Fmoc-Orn(Pyrazic)-OH is presented in the table below.

| Property | Value |

| CAS Number | 201046-61-9[1][4][5] |

| Molecular Formula | C25H24N4O5[1][4][5] |

| Molecular Weight | 460.49 g/mol [1][4] |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid[1] |

| Synonyms | Fmoc-Orn(pyrazinylcarbonyl)-OH, Nα-Fmoc-Nδ-pyrazinylcarbonyl-L-ornithine[1][5] |

Structural Visualization

The following diagram illustrates the chemical structure of Fmoc-Orn(Pyrazic)-OH.

Caption: 2D structure of Fmoc-Orn(Pyrazic)-OH.

Synthesis of Fmoc-Orn(Pyrazic)-OH

The synthesis of Fmoc-Orn(Pyrazic)-OH is a multi-step process that involves the strategic protection and modification of the L-ornithine amino acid. While specific protocols may vary, the general synthetic route follows these key transformations:

-

Nα-Fmoc Protection of L-Ornithine: The synthesis typically begins with the protection of the alpha-amino group of L-ornithine with an Fmoc group. This is often achieved by reacting L-ornithine with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) under basic conditions.[1] This step ensures that the alpha-amino group is not available for reaction during the subsequent modification of the side chain.

-

Nδ-Acylation with Pyrazic Acid: The next crucial step is the introduction of the pyrazine moiety onto the side-chain amino group. This is accomplished through a coupling reaction between the Nα-Fmoc-L-ornithine and pyrazic acid (pyrazine-2-carboxylic acid). Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are often employed to activate the carboxylic acid of the pyrazic acid, facilitating the formation of an amide bond with the delta-amino group of the ornithine side chain.[1]

-

Purification: Following the coupling reaction, the desired product, Fmoc-Orn(Pyrazic)-OH, is purified from the reaction mixture using techniques such as crystallization or chromatography to achieve the high purity required for peptide synthesis.

The following diagram outlines a generalized workflow for the synthesis of Fmoc-Orn(Pyrazic)-OH.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Conclusion

Fmoc-Orn(Pyrazic)-OH is a specialized and valuable reagent in the field of peptide chemistry. Its well-defined structure, featuring an Nα-Fmoc protecting group for orthogonal synthesis and a unique pyrazine moiety on the side chain, allows for the precise incorporation of this modified amino acid into peptide sequences. This capability is particularly significant in the design and synthesis of peptide-based therapeutics, such as LHRH antagonists, where fine-tuning of the molecular structure is critical for achieving desired biological activity. A thorough understanding of its structure, synthesis, and application in SPPS is essential for researchers aiming to leverage the unique properties of Fmoc-Orn(Pyrazic)-OH in their drug discovery and development efforts.

References

- Smolecule. (n.d.). Fmoc-Orn(Pyrazic)-OH | 201046-61-9.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Sigma-Aldrich. (n.d.). Fmoc-Orn(Boc)-OH.

- Aapptec Peptides. (n.d.). Fmoc-Orn(Boc)-OH [109425-55-0].

- Bachem. (n.d.). Fmoc-Orn-OH · HCl.

- VSNCHEM. (n.d.). VA50400 FMOC-ORN(PYRAZIC)-OH.

- Chem-Impex. (n.d.). Nα-Boc-Nδ-Fmoc-L-ornithine.

- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 286-296.

- Kumar, A., Sharma, P., & Kumar, V. (2015). An efficient solid-phase strategy for total synthesis of naturally occurring amphiphilic marine siderophores: Amphibactin-T and moanachelin ala-B. Organic & Biomolecular Chemistry, 13(16), 4760-4768.

- Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Peptide Science, 104(2), 75-89.

- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.

- ChemicalBook. (n.d.). FMOC-ORN(PYRAZINYLCARBONYL)-OH | 201046-61-9.

Sources

An In-depth Technical Guide to Fmoc-Orn(Pyrazic)-OH: Properties, Synthesis, and Application

Introduction

In the landscape of peptide synthesis and drug development, the use of non-proteinogenic amino acids offers a powerful strategy to introduce novel structural motifs, enhance biological activity, and improve pharmacokinetic profiles. Fmoc-Orn(Pyrazic)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(pyrazine-2-carbonyl)-L-ornithine, is a specialized amino acid building block designed for precisely these purposes. This guide provides an in-depth technical overview of its chemical properties, its application in solid-phase peptide synthesis (SPPS), and the strategic value of the pyrazic acid moiety in medicinal chemistry.

This molecule is a derivative of the amino acid ornithine, featuring a standard Fmoc protecting group on its alpha-amine for use in SPPS.[1] The key modification lies in the acylation of the side-chain delta-amine with pyrazine-2-carboxylic acid. This modification transforms the ornithine side chain from a simple primary amine into a stable, aromatic, and functionally rich pyrazinamide group. The pyrazine ring is a well-recognized pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in specific biological interactions.[2][3][4]

Molecular Profile and Physicochemical Properties

Fmoc-Orn(Pyrazic)-OH is a solid, typically off-white powder, whose structure is tailored for seamless integration into standard Fmoc-based peptide synthesis workflows.[5]

Table 1: Core Properties of Fmoc-Orn(Pyrazic)-OH

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid | [1] |

| CAS Number | 201046-61-9 | [1][6] |

| Molecular Formula | C₂₅H₂₄N₄O₅ | [1][6] |

| Molecular Weight | 460.49 g/mol | [1][6] |

| Appearance | White to off-white crystalline powder | [7] |

| Purity | Typically ≥95% (HPLC) |

1.1. The Constituent Moieties: A Functional Breakdown

-

Fmoc Group (9-Fluorenylmethoxycarbonyl): This essential protecting group renders the α-amine inert during the coupling of the carboxyl group. Its key advantage is its lability to weak bases, such as piperidine, allowing for orthogonal deprotection without disturbing acid-labile side-chain protecting groups.[5] The Fmoc group was first introduced by Carpino and Han in 1970 as a mild, base-labile alternative to acid-labile protecting groups.[1]

-

Ornithine Backbone: As a homolog of lysine, ornithine provides a flexible three-carbon aliphatic spacer in its side chain. This positions the terminal functional group away from the peptide backbone, allowing it to effectively interact with biological targets.

-

Pyrazic Acid Moiety: This is the defining feature of the molecule. Pyrazine-2-carboxylic acid (Pyrazinoic acid) is an aromatic heterocycle.[8] Its incorporation introduces a rigid, planar, and electron-deficient aromatic system. The pyrazine nitrogens are weak bases and can act as hydrogen bond acceptors, a crucial interaction in many protein-ligand binding events.[2][9]

1.2. Solubility and Storage

Based on its composite structure, Fmoc-Orn(Pyrazic)-OH is expected to be soluble in polar aprotic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). For optimal stability and to prevent degradation, the compound should be stored in a cool (2-8°C), dry environment under an inert atmosphere, protected from light and moisture.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Orn(Pyrazic)-OH is as a building block in Fmoc-SPPS.[1] The workflow for incorporating this amino acid into a growing peptide chain on a solid support follows a well-established cycle of deprotection, activation, and coupling.

Detailed Experimental Protocol for Coupling

This protocol assumes a standard manual synthesis on a rink amide resin for a C-terminal amide peptide.

Materials:

-

Peptide synthesis vessel

-

Fmoc-Rink Amide resin

-

Fmoc-Orn(Pyrazic)-OH

-

Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: High-purity, amine-free DMF

-

Deprotection Solution: 20% Piperidine in DMF (v/v)

-

Washing Solvents: Dichloromethane (DCM), DMF

Methodology:

-

Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate via nitrogen bubbling or shaking for 5 minutes. Drain.

-

Repeat the piperidine treatment for an additional 10 minutes to ensure complete removal of the Fmoc group.[10]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-Orn(Pyrazic)-OH (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution.

-

Allow the mixture to pre-activate for 3-5 minutes at room temperature. The solution may change color. Rationale: HATU is a highly efficient coupling reagent that rapidly converts the carboxylic acid to a reactive OAt-active ester, minimizing racemization and being particularly effective for coupling bulky or hindered amino acids.[11][12][13]

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Self-Validation Check: Perform a qualitative Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling reaction. A positive result (blue beads) signifies an incomplete reaction, requiring a second coupling step.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to prepare for the next cycle.

SPPS Workflow Visualization

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of Fmoc-Orn(Pyrazic)-OH.

Strategic Role of the Pyrazic Moiety in Drug Design

The incorporation of the Orn(Pyrazic) residue is a deliberate strategic choice in peptide and small molecule drug design. The pyrazine ring system imparts unique properties that can be exploited to enhance therapeutic potential.[14]

3.1. Pharmacophore and Bioisostere

In medicinal chemistry, pyrazine is often used as a bioisostere for benzene, pyridine, or pyrimidine rings.[2] Its nitrogen atoms are key hydrogen bond acceptors, enabling specific interactions with protein targets like kinases, where they can engage with hinge region amino acids.[2] This ability to form directed, stabilizing interactions can significantly improve binding affinity and selectivity.

3.2. Modulation of Physicochemical Properties

The introduction of the pyrazic group alters the peptide's overall properties:

-

Conformational Rigidity: The planar aromatic ring restricts the conformational freedom of the ornithine side chain, which can help lock the peptide into a bioactive conformation.

-

Metabolic Stability: The amide bond linking the pyrazine to the ornithine side chain is generally robust, and the pyrazine ring itself is less susceptible to metabolic oxidation compared to more electron-rich aromatic systems.

-

Solubility and Lipophilicity: The pyrazine ring increases the aromatic character of the peptide, which can influence its solubility and ability to cross cell membranes.

Conceptual Interaction Model

The diagram below conceptualizes how the Orn(Pyrazic) side chain might interact within a hypothetical enzyme's active site, showcasing its potential to act as a crucial binding element.

Conclusion

Fmoc-Orn(Pyrazic)-OH is more than a simple amino acid derivative; it is a sophisticated tool for peptide chemists and drug developers. It combines the validated and reliable Fmoc-SPPS methodology with the pharmacologically significant pyrazine moiety. By providing a means to introduce conformational constraint, establish specific hydrogen bonding interactions, and enhance metabolic stability, this building block enables the rational design of peptides and peptidomimetics with improved therapeutic properties. Understanding its chemical nature and the strategic implications of its pyrazic side chain allows researchers to fully leverage its potential in the creation of next-generation therapeutics.

References

-

Aapptec Peptides. (n.d.). Fmoc-Orn(Boc)-OH [109425-55-0]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Pyrazinecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Svrčková, V., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Riedl, R., et al. (n.d.). Thermal Cleavage of the Fmoc Protection Group. CHIMIA. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrazinoic acid. Retrieved from [Link]

-

ResearchGate. (2011). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]

-

Miniyar, P. B., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

-

MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

- 1. Buy Fmoc-Orn(Pyrazic)-OH | 201046-61-9 [smolecule.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. vsnchem.com [vsnchem.com]

- 7. 2-Pyrazinecarboxylic acid | 98-97-5 [chemicalbook.com]

- 8. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chempep.com [chempep.com]

- 11. HATU - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. nbinno.com [nbinno.com]

The Pyrazine Moiety as a Conformational Linchpin in Peptide Structure: An In-depth Technical Guide

Introduction: Beyond the Amide Bond—The Rise of Heterocyclic Scaffolds in Peptidomimetics

In the landscape of modern drug discovery, peptides represent a class of molecules with exquisite biological specificity and potency. However, their therapeutic potential is often hampered by inherent weaknesses, primarily poor metabolic stability due to proteolytic degradation and low oral bioavailability. To overcome these limitations, medicinal chemists have turned to the field of peptidomimetics, designing molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties. A key strategy in this endeavor is the replacement of flexible peptide fragments with rigid, non-peptidic scaffolds.

This guide delves into the strategic use of the pyrazine moiety as a powerful tool in peptide design. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, offers a unique combination of steric and electronic features.[1] Its rigid, planar geometry provides a means to lock the peptide backbone into a defined conformation, reducing the entropic penalty upon binding to a biological target.[2] Furthermore, as a bioisostere of moieties like benzene, pyridine, and even a dipeptide unit, it can preserve or enhance biological activity while introducing novel structural features.[3] This guide will explore the chemical rationale, synthetic methodologies, and profound structural impact of incorporating the pyrazine ring into peptide architectures, providing researchers and drug developers with a comprehensive understanding of its role as a conformational linchpin.

The Chemical Rationale: Why Pyrazine?

The selection of a scaffold in peptidomimetic design is a deliberate choice driven by its physicochemical properties. The pyrazine ring is not merely a passive spacer but an active contributor to the molecule's structure and interaction profile.

Bioisosterism and Physicochemical Properties

Structurally, the pyrazine ring is a planar hexagon, comparable in size and shape to a phenyl ring.[3] This allows it to serve as a bioisostere for phenylalanine or other aromatic residues. More significantly, a 2,5-disubstituted pyrazine can act as a mimic of a dipeptide unit, replacing two amino acid residues and the intervening peptide bond. This substitution drastically alters the local chemical environment, replacing a flexible, hydrogen-bond donating amide with a rigid, aromatic core.

The electronic nature of pyrazine is distinct from its carbocyclic counterpart. With six π-electrons distributed over a hexagon containing two electronegative nitrogen atoms, the ring is electron-deficient.[4] The nitrogen atoms act as hydrogen bond acceptors, a critical feature for mimicking the hydrogen bonding patterns of a native peptide backbone and interacting with protein targets.[5] A systematic analysis of the Protein Data Bank (PDB) reveals that the most frequent interaction of pyrazine-based ligands within protein binding sites is a hydrogen bond to a pyrazine nitrogen.[5]

| Property | Description | Implication in Peptide Structure |

| Geometry | Planar, rigid hexagon | Reduces conformational flexibility; pre-organizes the peptide for receptor binding. |

| Size | Similar to a phenyl ring or a dipeptide unit | Acts as a bioisosteric replacement for aromatic residues or backbone segments. |

| Electronics | Electron-deficient aromatic ring | Influences stacking interactions and overall polarity. |

| H-Bonding | Two nitrogen atoms act as H-bond acceptors | Mimics peptide backbone carbonyls; forms key interactions with protein targets.[5] |

Conformational Constraint: Locking the Fold

The primary structural role of the pyrazine moiety is to impose rigid constraints on the peptide backbone. A flexible peptide in solution exists as an ensemble of conformations. Upon binding to its target, it must adopt a single, specific "bioactive" conformation, a process that is entropically unfavorable. By incorporating a rigid scaffold like pyrazine, the peptide is "pre-organized" into a conformation that more closely resembles the bound state, reducing the entropic cost of binding and potentially increasing affinity. This conformational restriction is paramount for transforming a flexible peptide into a structured, high-affinity ligand.

Synthesis of Pyrazine-Containing Peptide Building Blocks

The successful integration of a pyrazine moiety into a peptide sequence hinges on the availability of suitable building blocks. These are typically derived from amino acids, reinforcing the conceptual link between the pyrazine core and the peptide world.

Biomimetic Synthesis from α-Amino Aldehydes

A conceptually elegant and practical route to 2,5-disubstituted pyrazines involves the biomimetic dimerization of α-amino aldehydes.[1][6] These aldehydes can be readily prepared from common amino acids, making this a versatile method for installing side chains analogous to those of natural residues (e.g., isopropyl from valine, indolylmethyl from tryptophan).

Experimental Protocol: Synthesis of 2,5-Diisopropylpyrazine from Valine-derived Aldehyde [1]

-

Preparation of the Precursor: Start with N-Cbz-L-valine. Reduce the carboxylic acid to the corresponding alcohol, followed by oxidation (e.g., with Dess-Martin periodinane) to yield the Cbz-protected α-amino aldehyde.

-

Hydrogenolysis and Dimerization: Dissolve the Cbz-protected α-amino aldehyde in a suitable solvent (e.g., ethyl acetate). Add a catalyst, such as 5 mol% Palladium(II) hydroxide on carbon.

-

Reaction Execution: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature. The hydrogenolysis removes the Cbz protecting group, liberating the free α-amino aldehyde.

-

In Situ Dimerization and Oxidation: The generated amino aldehyde is unstable and spontaneously dimerizes in solution to form a dihydropyrazine intermediate.

-

Aromatization: Subsequent air oxidation of the dihydropyrazine yields the final 2,5-diisopropylpyrazine product.

-

Purification: After the reaction is complete (monitored by TLC), filter off the catalyst and concentrate the solvent. Purify the resulting crude product by column chromatography.

This "one-pot" process, where deprotection, dimerization, and oxidation occur sequentially, provides a concise route to symmetrically substituted pyrazines that directly correspond to a dipeptide of a single amino acid (e.g., Val-Val).

Caption: Biomimetic synthesis of pyrazines from amino acid precursors.

Pyrazine Dicarboxylic Acids as Scaffolds

For incorporating the pyrazine unit directly into a peptide chain via standard solid-phase peptide synthesis (SPPS), pyrazine-2,5-dicarboxylic acid is an essential building block. This molecule can be coupled sequentially to amino acids or peptide fragments on a solid support.

Experimental Protocol: Incorporation of Pyrazine-2,5-dicarboxylic Acid into a Peptide

-

Resin Preparation: Start with a resin-bound amino acid or peptide with a free N-terminal amine (e.g., H-Gly-Resin).

-

First Coupling: Dissolve pyrazine-2,5-dicarboxylic acid (1.5 eq.), a coupling agent like HBTU (1.5 eq.), and a base like DIPEA (3.0 eq.) in DMF. Add this solution to the resin and agitate for 2 hours. This couples one of the carboxylic acids to the peptide's N-terminus.

-

Washing: Thoroughly wash the resin with DMF, DCM, and MeOH to remove excess reagents.

-

Second Coupling: Swell the resin in DMF. In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 1.5 eq.), HBTU (1.5 eq.), and DIPEA (3.0 eq.) in DMF. Add this solution to the resin and agitate for 2 hours to couple the amino acid to the second carboxylic acid of the pyrazine ring.

-

Continuation: After a wash step, the Fmoc group can be removed, and the peptide chain can be further elongated using standard SPPS protocols.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide-pyrazine hybrid by reverse-phase HPLC.

Caption: Workflow for incorporating pyrazine dicarboxylic acid via SPPS.

Structural Impact: From α-Helix Mimicry to Turn Induction

The true utility of the pyrazine moiety lies in its ability to nucleate and stabilize specific secondary structures, transforming a disordered peptide into a well-defined molecular architecture.

α-Helix Mimetics

One of the most significant applications is in the design of α-helix mimetics. The α-helix is a critical recognition motif in many protein-protein interactions (PPIs). Peptidomimetics that can reproduce the spatial orientation of key side chains on one face of an α-helix are valuable tools for inhibiting these interactions. Van Mileghem et al. have demonstrated the synthesis of pyrazine-based oligoamide α-helix mimetics.[7] In these constructs, the pyrazine rings form the core of the scaffold, and the attached side chains are positioned to mimic the i, i+4, and i+7 residues of an α-helix, which align on one face of the helix. The rigid, planar nature of the pyrazine is essential for preventing the scaffold from collapsing, thereby presenting the side chains in the correct vector and orientation for target recognition.[7]

β-Turn Induction

β-turns are secondary structures that reverse the direction of the polypeptide chain, and they are frequently involved in molecular recognition events. While there are fewer direct examples of pyrazine as a β-turn inducer compared to scaffolds like dibenzofuran, the geometric principles are highly analogous.[8] A 2,5-disubstituted pyrazine, when incorporated into a peptide chain, can replace the i+1 and i+2 residues of a four-residue β-turn.

The key features enabling this mimicry are:

-

Rigid Backbone: The pyrazine ring provides the necessary rigidity to force the peptide chain to reverse direction.

-

Defined Exit Vectors: The C-N bonds flanking the pyrazine ring are held at a fixed angle (~120°), directing the attached peptide fragments in divergent paths, which is the essence of a turn.

-

Hydrogen Bond Acceptors: The ring nitrogens can potentially accept a hydrogen bond from a downstream amide NH group (analogous to the i to i+3 hydrogen bond in a natural β-turn), further stabilizing the folded conformation.

While proline is a natural choice for inducing turns, particularly type VI β-turns, pyrazine offers a non-natural, aromatic alternative with distinct electronic properties.[9][10] This allows for the exploration of novel chemical space in the design of turn mimetics.

Applications in Drug Discovery: Case Examples

The theoretical advantages of pyrazine-containing peptides translate into tangible benefits in medicinal chemistry programs. The pyrazine core is found in numerous FDA-approved drugs and clinical candidates.[1]

-

Bortezomib (Velcade®): A paradigm-shifting therapeutic for multiple myeloma, Bortezomib is a dipeptide boronic acid proteasome inhibitor.[1] Its structure features an N-terminal pyrazine-2-carboxylic acid. This pyrazine moiety is not merely a placeholder; it forms critical interactions within the proteasome active site and contributes to the overall binding affinity and specificity of the molecule.

-

Kinase Inhibitors: In many pyrazine-containing kinase inhibitors, the pyrazine nitrogen serves as a crucial hydrogen bond acceptor, interacting with the "hinge region" of the kinase—a conserved backbone segment that anchors ATP-competitive inhibitors.[3] This interaction is a cornerstone of the binding mode for numerous successful drugs.

-

Antimicrobial Agents: The pyrazine ring has been incorporated into various scaffolds, leading to compounds with significant antibacterial and antimycobacterial activity.[11] The rigid framework and hydrogen bonding capacity of the pyrazine are essential for the observed antimicrobial effects.[11]

Conclusion

The pyrazine moiety is far more than a simple aromatic ring; it is a versatile and powerful building block for engineering structure and function in peptides. By serving as a rigid, conformationally-constraining element and a dipeptide bioisostere, it addresses the core challenges of peptide drug design—namely, conformational flexibility and proteolytic instability. Its ability to nucleate secondary structures like α-helices and β-turns, combined with synthetic accessibility from amino acid precursors, makes it an invaluable tool for researchers. As our understanding of protein-protein interactions continues to grow, the strategic deployment of scaffolds like pyrazine will be increasingly critical in the development of the next generation of targeted, potent, and stable peptide-based therapeutics.

References

-

Smajić, S., & Ilaš, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(17), 9035–9051. [Link]

-

Olar, R., & Olar, N. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. International Journal of Molecular Sciences, 24(15), 12345. [Link]

-

Lee, C.-H., et al. (2014). Flexible “piperazine–pyrazine” building blocks: conformational isomerism of “equatorial–axial” sites toward the constructions of silver(i) coordination chains. CrystEngComm, 16(33), 7746-7755. [Link]

-

Pelliccia, S., et al. (2019). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 24(18), 3348. [Link]

-

Nick Pace, C., et al. (2004). INCREASING PROTEIN STABILITY BY IMPROVING BETA-TURNS. Protein Science, 13(10), 2563-2570. [Link]

-

Siddiqui, N., et al. (2008). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. European Journal of Medicinal Chemistry, 43(2), 427-434. [Link]

-

Van Mileghem, S., et al. (2016). Carbonylation as Novel Method for the Assembly of Pyrazine Based Oligoamide Alpha-Helix Mimetics. Organic Letters, 18(23), 6046-6049. [Link]

-

Houghten, R. A., & Pinilla, C. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

-

Zhang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

-

Kumar, A., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Scientific Reports, 13(1), 11849. [Link]

-

Weiss, D. D., et al. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. Bioconjugate Chemistry, 25(5), 844-848. [Link]

-

Lee, C.-H., et al. (2013). Self-adaptation of a conformationally flexible yet restricted “piperazine-pyrazine” building block toward the design of coordination polymers. CrystEngComm, 15(26), 5248-5257. [Link]

-

Meanwell, N. A. (2017). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Advances in Heterocyclic Chemistry, 123, 245-361. [Link]

-

Yang, Y., et al. (2021). Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions. Food & Function, 12(12), 5430-5440. [Link]

-

Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). Molecules, 26(9), 2690. [Link]

-

Zhang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

-

Rubini, E., et al. (2023). Photofragmentation specificity of photoionized cyclic amino acids (diketopiperazines) as precursors of peptide building blocks. Physical Chemistry Chemical Physics, 25(16), 11215-11225. [Link]

-

Rospigliosi, C. C., et al. (2024). Helical Twists and β-Turns in Structures at Serine–Proline Sequences: Stabilization of cis-Proline and type VI β-turns via C–H/O interactions. bioRxiv. [Link]

-

Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

Nowick, J. S., & Brower, J. O. (2003). A new turn structure for the formation of beta-hairpins in peptides. Journal of the American Chemical Society, 125(4), 876-877. [Link]

-

G. R. Stephenson, et al. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(1), 37-39. [Link]

-

Meng, Z., et al. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 592-598. [Link]

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation [comptes-rendus.academie-sciences.fr]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Helical Twists and β-Turns in Structures at Serine–Proline Sequences: Stabilization of cis-Proline and type VI β-turns via C–H/O interactions | bioRxiv [biorxiv.org]

- 10. INCREASING PROTEIN STABILITY BY IMPROVING BETA-TURNS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Cornerstone of Modern Peptide Synthesis

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. total-synthesis.com [total-synthesis.com]

- 8. creative-peptides.com [creative-peptides.com]

- 9. peptide.com [peptide.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. chempep.com [chempep.com]

- 13. peptide.com [peptide.com]

- 14. renyi.hu [renyi.hu]

- 15. peptide.com [peptide.com]

Ornithine derivatives in peptide synthesis

An In-Depth Technical Guide to the Strategic Use of Ornithine Derivatives in Modern Peptide Synthesis

Abstract

Ornithine, a non-proteinogenic amino acid, has emerged as an indispensable tool in peptide science, offering a unique combination of structural versatility and chemical functionality. Its distinctive δ-amino group serves as a versatile anchor for a myriad of chemical modifications, enabling the synthesis of complex peptide architectures such as cyclic peptides, peptidomimetics, and peptide-drug conjugates. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the strategic incorporation of ornithine derivatives in solid-phase peptide synthesis (SPPS). We delve into the causality behind experimental choices, focusing on orthogonal protecting group strategies, detailed synthetic protocols for incorporation and side-chain manipulation, and the profound impact of these choices on the final peptide's structure and function.

The Ornithine Advantage: A Gateway to Structural Diversity

Unlike the 20 proteinogenic amino acids, L-ornithine is not directly encoded in the genome for ribosomal protein synthesis. Instead, it plays a crucial role in metabolic pathways, most notably the urea cycle.[1] In the realm of chemical peptide synthesis, its value lies in its structure: a homolog of lysine with one fewer methylene group in its side chain. This seemingly minor difference provides a unique spatial arrangement for its terminal δ-amino group, making it a powerful building block for several key applications:

-

Peptide Cyclization: The ornithine side chain is ideal for forming lactam bridges with acidic residues like aspartic or glutamic acid, creating constrained cyclic peptides with enhanced stability, receptor affinity, and bioavailability.[2][3]

-

Molecular Scaffolding: The δ-amino group provides a reactive handle for attaching various moieties, including fluorescent labels, cytotoxic drugs for targeted delivery, lipids to enhance cell penetration, or branching points for creating dendritic peptide structures.[2][4]

-

Conversion Chemistry: Ornithine serves as a direct synthetic precursor to arginine. On-resin guanidinylation of the ornithine side chain is a powerful strategy to introduce arginine at specific sites, bypassing potential side reactions associated with standard arginine derivatives.[5]

-

Mimicking Natural Products: Ornithine is a component of numerous naturally occurring peptides, including antibiotics and antiviral compounds, often found in ribosomally synthesized and post-translationally modified peptides (RiPPs) and nonribosomal peptides (NRPs).[4][6] Synthetic access to these molecules and their analogs is critical for drug discovery.

The Cornerstone of Strategy: Orthogonal Protection of the δ-Amino Group

The success of any complex peptide synthesis hinges on an orthogonal protecting group strategy, which allows for the selective deprotection of one functional group in the presence of others. In modern Fmoc-based SPPS, the α-amino group is temporarily protected with the base-labile Fmoc group, while side chains are protected with acid-labile groups.[2][7] The choice of protecting group for the ornithine side chain is a critical decision that dictates the synthetic possibilities.

The most common commercially available derivative for standard linear synthesis is Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH) .[2] The tert-butyloxycarbonyl (Boc) group is stable to the piperidine solutions used to remove the Fmoc group at each cycle but is cleanly cleaved by the strong acids (e.g., trifluoroacetic acid, TFA) used during the final cleavage from the resin.[2][8]

For more advanced applications requiring on-resin side-chain modification, a range of alternative protecting groups are employed. The selection is dictated by the desired point of modification and the chemistry involved.

Diagram: Orthogonal Protection in Fmoc-SPPS

The following diagram illustrates the concept of orthogonality using Fmoc-Orn(Boc)-OH as an example. The α-amino (Fmoc) and δ-amino (Boc) groups can be deprotected under distinct chemical conditions without affecting each other or the peptide-resin linkage.

Caption: Orthogonal protection scheme for ornithine in Fmoc-SPPS.

Comparative Analysis of Ornithine Side-Chain Protecting Groups

The choice of protecting group is a strategic one, based on the intended synthetic outcome. The table below summarizes the most common options and their field-proven applications.

| Protecting Group | Chemical Structure | Cleavage Conditions | Primary Application & Rationale |

| Boc (tert-butyloxycarbonyl) | -(C=O)O-C(CH₃)₃ | Strong acid (e.g., 95% TFA) | Standard Synthesis: The workhorse for linear peptides. It is completely stable to the basic conditions of Fmoc removal, ensuring side-chain integrity throughout the synthesis.[2] |

| Mtt (4-Methyltrityl) | -C(Ph)₂(4-Me-Ph) | Very mild acid (e.g., 1% TFA in DCM) | On-Resin Cyclization/Conjugation: Mtt is highly acid-labile and can be removed on-resin without cleaving Boc or other standard side-chain protecting groups, freeing the δ-amino group for intramolecular cyclization or conjugation. |

| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Complex Heterocycle | 2-5% Hydrazine in DMF | Complex Architectures: Hydrazine lability makes ivDde orthogonal to both acid- and base-labile groups. This is essential for synthesizing branched peptides or molecules requiring multiple, distinct points of selective modification. |

| Aloc (Alloc) (Allyloxycarbonyl) | -(C=O)O-CH₂CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Specialized Synthesis: Removal via organometallic catalysis offers another layer of orthogonality, often used in solution-phase or for peptides sensitive to other deprotection conditions.[8][9] |

Experimental Protocols: From Incorporation to Cyclization

Trustworthiness in synthesis comes from robust, reproducible protocols. Here we detail the core methodologies for utilizing ornithine derivatives in a practical laboratory setting.

Protocol 1: Standard Incorporation of Fmoc-Orn(Boc)-OH in SPPS

This protocol outlines a single coupling cycle on a 0.1 mmol scale using a standard polystyrene-based resin (e.g., Rink Amide).

Workflow Diagram: Standard Fmoc-SPPS Cycle

Caption: The iterative four-step workflow of a single Fmoc-SPPS cycle.

Step-by-Step Methodology:

-

Resin Swelling: Place the resin in a reaction vessel and swell in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 10 minutes. This reveals the free N-terminal amine on the growing peptide chain.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove all traces of piperidine.

-

Coupling:

-

In a separate vial, dissolve Fmoc-Orn(Boc)-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution to activate the amino acid.

-

Immediately add the activation mixture to the resin.

-

Agitate at room temperature for 1-2 hours.

-

-

Washing: Drain the coupling solution. Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.

-

Confirmation (Optional but Recommended): Perform a Kaiser test. A negative result (beads remain yellow) confirms the successful coupling of the ornithine residue. If positive (beads turn blue), repeat the coupling step.

Protocol 2: On-Resin Side-Chain Lactam Cyclization

This protocol assumes a linear peptide has been synthesized on-resin containing Fmoc-Orn(Mtt)-OH and Fmoc-Asp(O-tBu)-OH (or Glu). The goal is to form a lactam bridge between their side chains.

Workflow Diagram: On-Resin Lactam Bridge Formation

Caption: Stepwise workflow for creating a side-chain to side-chain lactam bridge on-resin.

Step-by-Step Methodology:

-

Peptide Synthesis: Assemble the linear peptide sequence on an appropriate resin using standard Fmoc-SPPS. Ensure the N-terminal Fmoc group of the final amino acid is left on.

-

Selective Mtt Deprotection:

-

Swell the resin in DCM.

-

Treat the resin with a solution of 1% TFA in DCM containing 2-5% triisopropylsilane (TIS) as a scavenger.

-

Flow the solution over the resin for 2 minutes, collect, and repeat 10-15 times. The resin will typically develop a yellow color from the cleaved Mtt cation.

-

-

Washing and Neutralization: Wash the resin thoroughly with DCM, then DMF. Neutralize the protonated δ-amino group by washing with a 5% DIPEA solution in DMF. Wash again with DMF.

-

Intramolecular Coupling:

-

Swell the resin in a larger volume of DMF to facilitate cyclization.

-

Add coupling reagents such as HBTU (3 equivalents) and DIPEA (6 equivalents).

-

Allow the reaction to proceed for 4-24 hours. The reaction can be monitored by taking a small sample of beads for a Kaiser test (should be negative upon completion).

-

-

Final Steps: Once cyclization is complete, wash the resin. Proceed with N-terminal Fmoc deprotection (if required) and then the final cleavage from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).

Characterization and Field Insights: The "Ornithine Effect"

Characterization of the final peptide product is paramount. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Mass Spectrometry (MS) confirms the molecular weight.[10][11]

When analyzing ornithine-containing peptides by tandem mass spectrometry (MS/MS), a phenomenon known as the "ornithine effect" is often observed.[12][13] This refers to a facile and often dominant fragmentation C-terminal to the ornithine residue. The underlying mechanism involves a gas-phase intramolecular nucleophilic attack of the δ-amino group on the adjacent backbone carbonyl, leading to the formation of a stable six-membered lactam ring.[13][14][15] This highly selective cleavage can be a powerful diagnostic tool for confirming the position of ornithine residues within a sequence and can even be exploited for controlled fragmentation of cyclic peptides after a selective chemical ring-opening that converts an arginine to an ornithine.[16]

Conclusion: A Strategic Imperative in Peptide Drug Design

The incorporation of ornithine and its derivatives is far more than the simple addition of another amino acid; it is a strategic design choice that opens a vast landscape of synthetic possibilities. From enhancing proteolytic stability through cyclization to serving as a precise point of conjugation for drug payloads, ornithine is a cornerstone of modern peptide chemistry. A thorough understanding of the interplay between side-chain protecting groups and reaction conditions is essential for leveraging the full potential of this versatile building block. As the demand for more complex and potent peptide therapeutics grows, the strategic use of ornithine will undoubtedly continue to be a critical enabler of innovation in drug discovery and development.

References

- Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase. (2023). PubMed Central.

- The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis. (n.d.). Benchchem.

- Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).

- Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families. (n.d.). NIH.

- L-Ornithine: Properties, Functions, Metabolism and Detection. (n.d.).

- The ornithine effect in peptide cation dissoci

- The ornithine effect in peptide cation dissoci

- Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. (n.d.).

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Source not provided].

- Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC - NIH.

- Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite. (n.d.). PMC - PubMed Central.

- Peptide cyclization. (n.d.). SB-PEPTIDE - Peptide engineering.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Source not provided].

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.

- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.

- Synthesis and Application of an Nδ-acetyl-Nδ-hydroxyornithine Analog: Identification of Novel Metal Complexes of Deferriferrichrysin. (n.d.). PubMed.

- Enzymes Involved in the Biosynthesis of Arginine from Ornithine in Maritime Pine (Pinus pinaster Ait.). (n.d.). MDPI.

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (n.d.).

- Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. (n.d.).

- Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. (2019). PMC - NIH.

Sources

- 1. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 4. Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. ijsra.net [ijsra.net]

- 11. researchgate.net [researchgate.net]

- 12. The ornithine effect in peptide cation dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The ornithine effect in peptide cation dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Introduction to solid-phase peptide synthesis (SPPS)

An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS)

Authored by a Senior Application Scientist

Abstract

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique conceived by R. Bruce Merrifield, has fundamentally transformed the landscape of peptide chemistry and drug discovery. This guide provides an in-depth exploration of the core principles, methodologies, and strategic considerations of SPPS. We will delve into the mechanistic underpinnings of the key chemical transformations, offer field-proven insights into protocol optimization, and present a framework for rational decision-making in the synthesis of complex peptide sequences. This document is intended for researchers, chemists, and drug development professionals seeking to deepen their understanding and enhance their practical application of this powerful technology.

The Foundational Principle: A Paradigm Shift in Peptide Synthesis

Traditional solution-phase peptide synthesis was a laborious process, plagued by low yields and purification challenges after each amino acid addition. The genius of Merrifield's approach was to anchor the C-terminal amino acid of the nascent peptide chain to an insoluble solid support, or resin. This seemingly simple innovation had profound consequences:

-

Facilitated Purification: Excess reagents and soluble by-products are simply washed away by filtration after each reaction step, dramatically simplifying the purification process.

-

Driving Reactions to Completion: The ability to use a large excess of soluble reagents pushes the coupling and deprotection reactions to near-quantitative yields, a critical factor for the synthesis of long peptides.

-

Automation: The repetitive, cyclical nature of SPPS, with its distinct steps of deprotection, washing, coupling, and washing, lent itself perfectly to automation, enabling the routine synthesis of peptides that was previously impractical.

The entire process can be conceptualized as a cycle where the peptide chain grows one amino acid at a time while remaining covalently attached to the solid support, until the final cleavage step liberates the desired peptide.

Caption: The fundamental workflow of Solid-Phase Peptide Synthesis (SPPS).

The Chemical Arsenal: Key Components of SPPS

The success of any peptide synthesis relies on the judicious selection of its core chemical components. These choices are interdependent and dictate the overall strategy.

The Solid Support: The Anchor of Synthesis

The resin is the insoluble matrix upon which the peptide is assembled. The ideal resin possesses several key characteristics:

-

Mechanical Stability: It must remain physically robust throughout the numerous cycles of washing and agitation.

-

Chemical Inertness: It must be stable to the repeated cycles of deprotection and coupling reagents.

-

Efficient Solvation: The resin beads must swell significantly in the chosen synthesis solvents to allow reagents to penetrate and react efficiently with the growing peptide chain.

Polystyrene, cross-linked with divinylbenzene, is the most common polymer backbone. This core is functionalized with different linkers to attach the first amino acid and to control the conditions under which the final peptide is cleaved.

| Resin Type | Linker Type | Cleavage Cocktail | Resulting C-terminus | Key Application |

| Wang Resin | p-alkoxybenzyl alcohol | High % TFA (e.g., 95% TFA) | Carboxylic Acid | Standard for Fmoc-SPPS of peptide acids |

| Rink Amide Resin | Rink linker | Moderate % TFA (e.g., 95% TFA) | Carboxamide | Synthesis of peptide amides |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl-based | Very mild acid (e.g., 1-5% TFA in DCM) or TFE/DCM | Carboxylic Acid | Synthesis of protected peptide fragments |

Protecting Group Strategies: Orthogonal Chemistry in Action

SPPS hinges on the concept of orthogonality , where different classes of protecting groups can be removed under specific chemical conditions without affecting other protecting groups. This allows for the selective deprotection of the Nα-amine for chain elongation, while the reactive side chains remain protected until the final cleavage step.

2.2.1. The Fmoc/tBu Strategy: The Modern Workhorse

The Fluorenylmethyloxycarbonyl (Fmoc) strategy is the dominant approach in modern SPPS.

-

Nα-Protection: The Fmoc group is used for temporary protection of the alpha-amine. It is labile to a weak base, typically a 20-50% solution of piperidine in a polar aprotic solvent like DMF or NMP.

-

Side-Chain Protection: Permanent side-chain protecting groups are based on acid-labile groups like tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc). These are stable to piperidine but are removed simultaneously with cleavage from the resin using a strong acid cocktail, most commonly trifluoroacetic acid (TFA).

Caption: Mechanism of Fmoc deprotection using piperidine.

2.2.2. The Boc/Bzl Strategy: The Classic Approach

The original SPPS strategy developed by Merrifield employed the tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl-based (Bzl) groups for side-chain protection.

-

Nα-Protection: The Boc group is removed with a moderate acid, typically 25-50% TFA in dichloromethane (DCM).

-

Side-Chain Protection & Cleavage: Benzyl-based side-chain protecting groups are removed concurrently with cleavage from the resin using a very strong acid, such as anhydrous hydrogen fluoride (HF). The requirement for specialized, hazardous HF apparatus has led to the widespread adoption of the milder Fmoc/tBu strategy.

The Coupling Reaction: Forging the Peptide Bond

The formation of the amide (peptide) bond is the heart of SPPS. This requires the activation of the carboxyl group of the incoming amino acid to make it susceptible to nucleophilic attack by the free Nα-amine of the resin-bound peptide. Modern coupling reagents are highly efficient, fast, and minimize the risk of racemization.

The most common mechanism involves the formation of an active ester. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), were early mainstays. However, their use can lead to racemization and the formation of an insoluble urea byproduct.

The advent of aminium/uronium-based coupling reagents revolutionized SPPS. Reagents like HBTU, HATU, and HCTU react with the amino acid to form an activated species in situ, which then rapidly reacts with the peptide-resin. These reactions are typically performed in the presence of a base, such as N,N-diisopropylethylamine (DIPEA) or collidine, to neutralize the protonated amine and facilitate the reaction.

| Reagent | Full Name | Key Features |

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Robust, cost-effective, industry standard for many years. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | More reactive than HBTU, especially for hindered couplings. Reduces racemization. |

| HCTU | 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate | Similar reactivity to HATU but often more cost-effective. |

| DIC/Oxyma | DIC / Ethyl (hydroxyimino)cyanoacetate | A modern carbodiimide method that minimizes racemization and side reactions. |

The SPPS Workflow: A Step-by-Step Protocol

The following protocol outlines a standard automated Fmoc/tBu synthesis cycle.

Experimental Protocol: Single SPPS Cycle

-

Resin Preparation:

-

Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

-

Swell the resin in the synthesis solvent (e.g., DMF) for 30-60 minutes with gentle agitation.

-

-

Fmoc Deprotection:

-

Drain the swelling solvent.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the vessel and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin extensively with DMF (e.g., 5-7 times) to completely remove all traces of piperidine, which would neutralize the incoming activated amino acid.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add an activation base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the washed, deprotected peptide-resin.

-

Agitate for 30-60 minutes. A qualitative test (e.g., Kaiser test) can be performed to confirm reaction completion.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (e.g., 3-5 times) to remove excess reagents and by-products.

-

The cycle is now complete. To add the next amino acid, return to Step 2.

-

Caption: The four core steps of a single Fmoc-SPPS elongation cycle.

The Final Liberation: Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all the side-chain protecting groups. This is typically achieved with a "cleavage cocktail" containing a strong acid and a variety of scavengers.

The choice of scavengers is critical. During deprotection, the acid-labile protecting groups form reactive cationic species. These cations can re-attach to electron-rich amino acid side chains (like Trp, Met, Cys, Tyr), causing unwanted side products. Scavengers are nucleophilic molecules that trap these reactive species.

A standard cleavage cocktail is Reagent K:

-

TFA (82.5%): The strong acid for cleavage.

-

Phenol (5%): Scavenger for tyrosine and tryptophan protecting groups.

-

Water (5%): Scavenger and helps dissolve some peptides.

-

Thioanisole (5%): Scavenger for methionine and arginine.

-

1,2-Ethanedithiol (EDT) (2.5%): Scavenger for tryptophan and to prevent re-attachment of trityl groups.

The crude peptide is then precipitated from the TFA solution using cold diethyl ether, washed, and dried. The final product is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion: A Mature and Evolving Technology

Solid-Phase Peptide Synthesis has matured from a specialized academic technique into a robust, automated, and indispensable tool in both basic research and industrial drug development. The principles of orthogonal protection, solid-phase purification, and efficient coupling chemistry have enabled the routine synthesis of increasingly complex and modified peptides. A deep understanding of the underlying chemical principles—from resin selection and coupling kinetics to the mechanisms of side-product formation—is paramount for the successful synthesis of high-purity peptides for demanding applications.

References

-

Title: Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide Source: Journal of the American Chemical Society URL: [Link]

-

Title: The impact of solid-phase peptide synthesis in the development of new therapeutics Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Orthogonal protection in solid-phase peptide synthesis: a historical perspective and future directions Source: Chemical Society Reviews URL: [Link]

-

Title: Fmoc solid phase peptide synthesis: a practical approach Source: Oxford University Press URL: [Link]

-

Title: A new generation of coupling reagents for peptide synthesis Source: Pure and Applied Chemistry URL: [Link]

The Pyrazic Moiety in Peptide Synthesis: A Technical Guide to the Biological Activity of Fmoc-Orn(Pyrazic)-OH Containing Peptides

Introduction: The Strategic Integration of Unnatural Amino Acids in Drug Discovery

In the landscape of modern drug development, the incorporation of unnatural amino acids (UAAs) into peptide scaffolds represents a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited receptor affinity.[1][2] This in-depth technical guide focuses on a particularly intriguing UAA, Fmoc-Orn(Pyrazic)-OH , a derivative of ornithine featuring a pyrazine moiety. This modification is not merely an incremental change; it is a strategic design choice aimed at unlocking novel biological activities and enhancing the therapeutic potential of synthetic peptides.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and, most importantly, the biological evaluation of peptides containing this unique building block. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature. The primary focus will be on the demonstrated application of Fmoc-Orn(Pyrazic)-OH in the development of potent Luteinizing Hormone-Releasing Hormone (LHRH) antagonists, while also exploring the theoretical potential for antimicrobial and anticancer activities based on the known properties of pyrazine and ornithine derivatives.

Fmoc-Orn(Pyrazic)-OH: A Versatile Building Block for Solid-Phase Peptide Synthesis

Fmoc-Orn(Pyrazic)-OH, systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid, is a pivotal component in Fmoc-based solid-phase peptide synthesis (SPPS).[3] The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino function, allowing for sequential peptide chain elongation, while the pyrazinylcarbonyl moiety on the side chain of ornithine introduces a unique heterocyclic functionality.

The incorporation of the pyrazine ring is of particular interest due to the wide spectrum of biological activities exhibited by pyrazine-containing compounds, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] Similarly, peptides rich in ornithine, a non-proteinogenic amino acid, have been shown to possess significant antimicrobial capabilities.[7][8] The strategic combination of these two functionalities within a single amino acid derivative thus opens up exciting possibilities for creating peptides with multifaceted biological profiles.

Synthesis of Peptides Incorporating Fmoc-Orn(Pyrazic)-OH: A Step-by-Step Protocol

The synthesis of peptides containing Fmoc-Orn(Pyrazic)-OH is readily achievable using standard Fmoc/tBu solid-phase peptide synthesis protocols.[9][10] The following is a generalized, yet detailed, workflow that can be adapted for the synthesis of various peptide sequences.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

-

Resin Selection and Swelling:

-

Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

-

Fmoc-Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-dibenzofulvene adduct.

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Fmoc-amino acid (including Fmoc-Orn(Pyrazic)-OH) using a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Washing:

-

After successful coupling, wash the resin extensively with DMF to remove unreacted reagents and byproducts.

-

-

Repeat Cycle:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection and Cleavage:

-

After the final coupling step, remove the N-terminal Fmoc group.

-

Wash the resin with dichloromethane (DCM).

-

Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, and wash with cold ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.

-

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Biological Activity of Peptides Containing Fmoc-Orn(Pyrazic)-OH

The primary documented biological activity of peptides synthesized with Fmoc-Orn(Pyrazic)-OH is as LHRH antagonists . LHRH, a decapeptide, plays a crucial role in the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[11] LHRH antagonists competitively bind to LHRH receptors in the pituitary gland, thereby inhibiting the release of gonadotropins.[3][12] This mechanism of action is valuable in various clinical applications, including in vitro fertilization protocols and the treatment of hormone-dependent cancers.[4][13]

A seminal study by Folkers et al. demonstrated the successful incorporation of N-epsilon-pyrazinylcarbonyl-ornithine into LHRH antagonist peptides, resulting in compounds with potent antiovulatory activity in rats. This research highlighted the importance of modifying the side chains of amino acids at specific positions within the LHRH sequence to achieve high antagonist potency.

Data Presentation: Antiovulatory Activity of LHRH Antagonists

The following table summarizes the antiovulatory activity of selected LHRH antagonist analogs containing N-epsilon-pyrazinylcarbonyl-ornithine, as reported by Folkers et al. (1989).

| Peptide Sequence | Dose (µ g/rat ) | Antiovulatory Activity (% Inhibition) |

| [N-Ac-D-2-Nal¹, D-pClPhe², D-3-Pal³, Ser⁴, Orn(Pyrazic)⁵ , D-Arg⁶, Leu⁷, Arg⁸, Pro⁹, D-Ala¹⁰]-NH₂ | 10 | 100 |

| [N-Ac-D-2-Nal¹, D-pClPhe², D-3-Pal³, Ser⁴, Arg⁵, D-Orn(Pyrazic)⁶ , Leu⁷, Arg⁸, Pro⁹, D-Ala¹⁰]-NH₂ | 10 | 100 |

| [N-Ac-D-2-Nal¹, D-pClPhe², D-3-Pal³, Ser⁴, Tyr⁵, D-Orn(Pyrazic)⁶ , Leu⁷, Arg⁸, Pro⁹, D-Ala¹⁰]-NH₂ | 10 | 88 |

| [N-Ac-D-2-Nal¹, D-pClPhe², D-3-Pal³, Ser⁴, Orn(Pyrazic)⁵ , D-Trp⁶, Leu⁷, Arg⁸, Pro⁹, D-Ala¹⁰]-NH₂ | 10 | 75 |

Experimental Protocol: In Vivo Antiovulatory Assay in Rats

This protocol is a standard method for evaluating the in vivo efficacy of LHRH antagonists.

-

Animal Model: Use adult female Sprague-Dawley rats with regular 4-day estrous cycles.

-

Peptide Administration: On the day of proestrus, administer the test peptide dissolved in a suitable vehicle (e.g., saline with 0.1% DMSO) via subcutaneous injection.

-

Ovulation Assessment: The following morning (day of estrus), sacrifice the rats and examine the oviducts under a microscope for the presence of ova.

-

Data Analysis: The percentage of inhibition of ovulation is calculated by comparing the number of rats that did not ovulate in the treated group to the control group.

Hypothesized Biological Activities and Future Directions

While the application of Fmoc-Orn(Pyrazic)-OH has been demonstrated in the context of LHRH antagonists, the unique chemical nature of this building block suggests potential for other biological activities, particularly antimicrobial and anticancer effects.

Antimicrobial Potential

The pyrazine ring is a known pharmacophore in many antimicrobial agents.[6] Furthermore, ornithine-containing peptides, particularly those with a cationic nature, can disrupt bacterial membranes, leading to cell death.[8] Therefore, it is plausible that peptides incorporating Orn(Pyrazic) could exhibit antimicrobial properties.

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Peptide Preparation: Prepare a series of twofold dilutions of the test peptide in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well of a 96-well microtiter plate with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Anticancer Potential

Pyrazine derivatives have been extensively investigated for their anticancer properties, often acting as kinase inhibitors or inducing apoptosis in cancer cells.[5] The incorporation of the pyrazic moiety into a peptide backbone could serve to target these molecules to cancer cells, potentially through interactions with specific cell surface receptors.

-

Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293) for assessing selectivity.

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of the test peptide and incubate for 48-72 hours.

-